Metabolic Stability: trans-ACCA Enhances Proteolytic Resistance vs. Natural Peptide Backbone
Incorporation of trans-4-aminocyclohexanecarboxylic acid (trans-ACCA) residues into an Epstein-Barr virus (EBV) LMP2-derived CTL epitope (CLG peptide: H-Cys-Leu-Gly-Gly-Leu-Leu-Thr-Met-Val-OH) produced pseudopeptides with demonstrably higher enzymatic resistance compared to the original unmodified CLG peptide [1]. This enhancement was observed across all newly synthesized ACCA-containing pseudopeptides, and specifically, some trans-ACCA derivatives retained the capacity to associate with HLA-A2 molecules and efficiently stimulate CTL responses directed against the native CLG epitope [1].
| Evidence Dimension | Enzymatic resistance / metabolic stability |
|---|---|
| Target Compound Data | Higher enzymatic resistance compared to original CLG (qualitative observation across all ACCA derivatives); retained HLA-A2 binding and CTL stimulation |
| Comparator Or Baseline | Unmodified CLG peptide (H-Cys-Leu-Gly-Gly-Leu-Leu-Thr-Met-Val-OH) |
| Quantified Difference | Higher enzymatic resistance (qualitative); retention of MHC binding function |
| Conditions | CLG peptide, an EBV subdominant epitope derived from membrane protein LMP2; in vitro metabolic stability assay; HLA-A2 binding assay; CTL lysis sensitization assay |
Why This Matters
Procurement of trans-ACCA enables the design of proteolytically stable peptide therapeutics and vaccine candidates that maintain target receptor engagement, a critical advantage over natural amino acid sequences prone to rapid degradation.
- [1] Cytotoxic T lymphocyte epitope analogues containing cis- or trans-4-aminocyclohexanecarboxylic acid residues. PMID: 1211 Mar 30. View Source
